3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Biological activity Target engagement Lead optimization

Obtaining a hydantoin fragment with a precisely defined 2,4-difluorophenyl substitution can delay medicinal chemistry projects when suppliers cannot guarantee batch-to-batch structural fidelity. 3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS 1191107-64-8) addresses this bottleneck: - Supplied as a research-grade powder with purity ≥95%, verified by a batch-specific Certificate of Analysis to ensure screening results are not compromised by impurities. - The 2,4-difluoro substitution imparts a unique dipole moment and steric profile that is critical for consistent structure-activity relationship studies; random sourcing risks altered LogP and target binding. - Room-temperature stability and ambient shipping eliminate cold-chain costs and simplify long-term storage in diversity-oriented libraries.

Molecular Formula C12H10F2N2O4
Molecular Weight 284.22 g/mol
CAS No. 1191107-64-8
Cat. No. B1418963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS1191107-64-8
Molecular FormulaC12H10F2N2O4
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)N2C(=O)C(NC2=O)CCC(=O)O
InChIInChI=1S/C12H10F2N2O4/c13-6-1-3-9(7(14)5-6)16-11(19)8(15-12(16)20)2-4-10(17)18/h1,3,5,8H,2,4H2,(H,15,20)(H,17,18)
InChIKeyPPLJSQCUFDWYHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Hydantoin Scaffold for Drug Discovery


3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic hydantoin (imidazolidine-2,4-dione) derivative featuring a 2,4-difluorophenyl substituent at N1 and a carboxylic acid chain at C4. It is supplied as a research-grade powder with a purity of ≥95% . Its molecular formula is C12H10F2N2O4 (MW 284.22 g/mol) [1]. The compound is classified as a versatile small molecule scaffold, commonly utilized in medicinal chemistry and fragment-based drug discovery .

1 Suitable for fragment-based library design with drug-like properties
2 2,4-difluoro substitution pattern enables unique SAR profiling and halogen-bonding potential
3 Certified purity with batch-specific COA ensures reproducible lead optimization
4 Room temperature storage simplifies compound management in screening collections

Why Generic Hydantoin Analogs Cannot Replace It


Hydantoin-based scaffolds are extensively used in drug discovery, but the specific 2,4-difluorophenyl substitution pattern critically modulates physicochemical and pharmacokinetic properties. The presence of two electron-withdrawing fluorine atoms alters the electron density of the aromatic ring, influencing LogP, metabolic stability, and potential target binding interactions [1]. In particular, the 2,4-difluoro arrangement yields a distinct dipole moment and steric profile compared to 3,4-difluoro or mono-fluoro analogs, which can lead to significant differences in affinity and selectivity. Consequently, procuring the exact compound is essential for reproducible structure-activity relationship (SAR) studies [2].

! 2,4-difluoro pattern yields distinct dipole moment and steric profile vs. 3,4-difluoro or mono-fluoro analogs; binding affinity may shift.
! Fluorine substitution increases lipophilicity by ~0.5–1.0 log units relative to non-fluorinated parent; permeability and metabolic stability may differ.
! Generic hydantoin scaffolds often lack batch-specific QC; purity variation can compromise SAR reproducibility and hit validation.

Quantitative Differentiation vs. Structural Analogs


Public Biological Activity Data Gap

No published biological assay data (IC50, Ki, EC50) for this specific compound was identified in the public domain as of 2026-05-04 [1]. Therefore, direct biological differentiation from close analogs cannot be quantitatively established at this time. The following evidence items rely on computed physicochemical properties and vendor-quality specifications. This data gap itself is a procurement consideration, as it indicates an underexplored chemical space for novel target screening [2].

Biological Activity Data
Data to verify
No reported IC50, Ki, or EC50 in public domain (as of 2026-05-04)
Underexplored chemical space for novel target screening
Literature search across PubMed, patents, PubChem
Biological activity Target engagement Lead optimization

Lipophilicity Comparison via XLogP3

The target compound has a computed XLogP3 of 0.8 [1]. Based on established fluorine medicinal chemistry principles, each fluorine substitution typically increases logP by +0.5–+1.0 relative to the hydrogen analog, owing to the polar hydrophobicity of the C–F bond [2]. Thus, the non-fluorinated parent compound 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid is estimated to have an XLogP3 of approximately –0.2 to +0.3, giving a quantified difference of ΔXLogP3 ≈ 0.5–1.0. This moderate increase in lipophilicity can enhance membrane permeability while maintaining favorable aqueous solubility [3].

Lipophilicity (XLogP3)
Class-level inference
Target: 0.8; non-fluorinated parent: est. –0.2 to +0.3 (Δ ≈ +0.5 to +1.0)
Moderate lipophilicity increase may support membrane permeability
Estimated from fluorine SAR; XLogP3 computed by PubChem
Lipophilicity Drug-likeness Fragment-based design

Purity Specification and Batch QC Documentation

The compound is supplied by Enamine (distributed via Sigma-Aldrich) with a certified minimum purity of 95% . Certificates of Analysis (COA) and Safety Data Sheets (SDS) are available for each batch, ensuring lot-specific traceability . When comparing supplier offerings, many generic hydantoin scaffolds are listed as '95% technical grade' but lack quantitative assay certification or individual batch COA, which introduces uncertainty in actual purity levels . This documented quality standard directly impacts reproducibility in dose-response and SAR studies.

Purity & QC Documentation
Vendor specification
≥95% HPLC purity; batch-specific COA and SDS provided
Supports reproducibility in SAR and dose-response studies
Compared to generic scaffolds without quantitative COA
Purity Analytical QC Procurement reliability

Room Temperature vs. Cold-Chain Storage

The compound is specified for storage at room temperature (RT) and shipping under ambient conditions . This contrasts with many structurally related hydantoin derivatives bearing reactive functional groups, which typically require storage at 2–8°C or –20°C to prevent degradation [1]. The RT stability of this specific compound eliminates cold-chain shipping costs and simplifies long-term compound management in screening collections.

Storage Condition
Class-level inference
RT storage with ambient shipping; cold chain not required
Simplifies compound management and reduces logistics cost
Typical hydantoin analogs may require 2–8°C or –20°C
Storage stability Logistics Ease of handling

Optimal Procurement and Application Scenarios


Fragment-Based Library Design

With a molecular weight of 284.22 g/mol and a computed XLogP3 of 0.8 [1], this compound meets the 'Rule of Three' guidelines for fragment libraries. The 2,4-difluorophenyl group provides opportunities for halogen bonding and favorable metabolic stability, while the propanoic acid moiety enables straightforward amide coupling for fragment elaboration. Its >95% purity and batch-specific COA ensure that screening hits are reliable and not compromised by impurities.

Lead Optimization and SAR Exploration

For medicinal chemistry programs targeting enzymes with hydrophobic active sites, this compound serves as a versatile starting point. The 2,4-difluoro substitution pattern can be systematically varied (e.g., to 3,4-difluoro, 2,4-dichloro, or mono-fluoro) to probe electronic and steric effects on target affinity, as informed by the fluorine SAR principles outlined in Section 2 [2]. Its room temperature stability facilitates iterative synthesis and storage of analog libraries without the need for specialized cold storage.

Chemical Biology Probe for Target Profiling

Given its distinct physicochemical signature and the absence of publicly known biological targets [3], this compound is an attractive candidate for chemoproteomics experiments (e.g., affinity-based protein profiling or thermal proteome profiling) to identify novel protein targets that recognize the hydantoin scaffold. The high purity and verified structural identity are critical for minimizing false-positive target identifications arising from contaminants.

High-Throughput Screening with RT Logistics

The compound's room temperature storage and ambient shipping eliminate the logistical complexity and cost of cold-chain management for large compound collections. Batch-specific COA and SDS documentation support regulatory compliance in industrial screening environments. These procurement advantages make it a practical choice for inclusion in diversity-oriented screening libraries where compound integrity over extended storage periods is paramount.

Application
Selection Property
Validation Focus
Fragment-based library design
Fragment-appropriate MW, moderate lipophilicity, certified purity
HPLC purity verification, hit reproducibility, Rule-of-Three alignment
Lead optimization & SAR studies
2,4-difluoro substitution pattern for electronic/steric probing
Fluorine SAR interpretation, analog library synthesis, stability under ambient conditions
Target profiling (chemoproteomics)
Underexplored target space, high purity with batch traceability
Target deconvolution, minimize false positives from impurities, structural identity confirmation
High-throughput screening libraries
Room temperature stability, ambient shipping, COA/SDS documentation
Compound integrity over extended storage, logistics compliance for large collections
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